3-{2-[(4-bromophenyl)methoxy]-3-methoxyphenyl}-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{2-[(4-bromophenyl)methoxy]-3-methoxyphenyl}-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide is a useful research compound. Its molecular formula is C25H18BrF3N2O3 and its molecular weight is 531.329. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
1. Enamine Chemistry and Alkylation
A study by Rasmussen, Shabana, and Lawesson (1981) in "Tetrahedron" explored the preparation and alkylation of enamino-thiones, which are closely related to the specified compound. Their research contributes to the understanding of the stereochemistry of compounds in this category, which is crucial for their potential applications in various chemical reactions and syntheses (Rasmussen, Shabana, & Lawesson, 1981).
2. Structural Analysis and Crystal Packing
Ghosh, Zheng, and Uckun (1999) in "Acta Crystallographica Section C-crystal Structure Communications" analyzed the molecular structures of analogs of the active metabolite of leflunomide, which is structurally similar to the specified compound. Their work provides insights into the crystal packing and hydrogen-bonding networks of such compounds (Ghosh, Zheng, & Uckun, 1999).
3. Mechanofluorochromic Properties
Song et al. (2015) in the "New Journal of Chemistry" explored the effect of stacking mode on the mechanofluorochromic properties of 3-aryl-2-cyano acrylamide derivatives. This research is significant in understanding the optical properties and potential applications of compounds similar to the one (Song et al., 2015).
4. Synthesis and Characterization of Analog Compounds
Davies et al. (2018) in "Journal of natural products" detailed the asymmetric syntheses of Hancock alkaloids, utilizing a process that involves the conjugate addition to a compound similar to the specified chemical. Their work provides valuable insights into the synthesis processes and characterization of such compounds (Davies et al., 2018).
5. Synthesis of CCR5 Antagonist
Ikemoto et al. (2005) in "Organic Process Research & Development" developed a practical method of synthesizing a CCR5 antagonist, which involves steps similar to the synthesis of the specified compound. This research is crucial for understanding the synthesis processes of complex organic compounds (Ikemoto et al., 2005).
Wirkmechanismus
Target of Action
Compounds with similar structures have been known to target various enzymes and receptors in the body .
Mode of Action
For instance, the bromophenyl group could potentially undergo electrophilic aromatic substitution . The cyano group and the trifluoromethyl group could also interact with targets through various mechanisms .
Biochemical Pathways
The compound could potentially affect various biochemical pathways. For instance, the Suzuki–Miyaura cross-coupling reaction, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction, could be involved . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Result of Action
It’s worth noting that the compound could potentially induce changes at the molecular level through its interactions with its targets .
Eigenschaften
IUPAC Name |
3-[2-[(4-bromophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18BrF3N2O3/c1-33-22-8-4-5-17(23(22)34-15-16-9-11-19(26)12-10-16)13-18(14-30)24(32)31-21-7-3-2-6-20(21)25(27,28)29/h2-13H,15H2,1H3,(H,31,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQSOTNFQMNAQSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OCC2=CC=C(C=C2)Br)C=C(C#N)C(=O)NC3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18BrF3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.